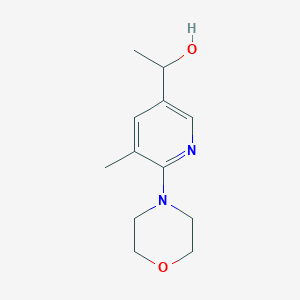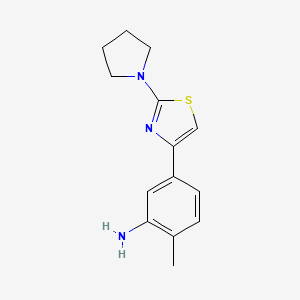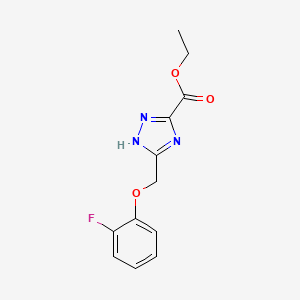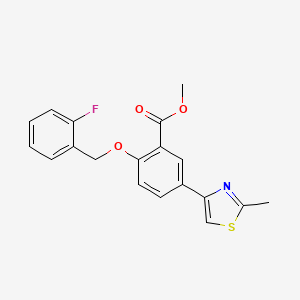
1-(5-Methyl-6-morpholinopyridin-3-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Metil-6-morfolinopiridin-3-il)etanol es un compuesto químico con la fórmula molecular C12H18N2O2. Se caracteriza por la presencia de un anillo de morfolina unido a un anillo de piridina, que está además sustituido con un grupo metilo y una parte etanol.
Métodos De Preparación
La síntesis de 1-(5-Metil-6-morfolinopiridin-3-il)etanol generalmente implica reacciones orgánicas de varios pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del anillo de piridina: El paso inicial implica la síntesis del anillo de piridina, que se puede lograr mediante reacciones de ciclización que involucran precursores adecuados.
Introducción del anillo de morfolina: El anillo de morfolina se introduce mediante reacciones de sustitución nucleofílica, donde un grupo saliente adecuado en el anillo de piridina es reemplazado por la parte morfolina.
Adición del grupo metilo: El grupo metilo se introduce mediante reacciones de alquilación, a menudo utilizando yoduro de metilo o reactivos similares.
Unión de la parte etanol: El paso final implica la adición del grupo etanol, que se puede lograr mediante reacciones de reducción o reacciones de Grignard que involucran bromuro de etilmagnesio.
Los métodos de producción industrial para este compuesto pueden implicar la optimización de estas rutas sintéticas para mejorar el rendimiento y la pureza, así como el uso de reactores a gran escala y procesos de flujo continuo para garantizar una producción eficiente.
Análisis De Reacciones Químicas
1-(5-Metil-6-morfolinopiridin-3-il)etanol se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: La parte etanol se puede oxidar para formar el aldehído o ácido carboxílico correspondiente utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo.
Reducción: El compuesto se puede reducir para formar la amina o alcano correspondiente utilizando agentes reductores como hidruro de litio y aluminio o gas hidrógeno en presencia de un catalizador.
Sustitución: El anillo de morfolina puede sufrir reacciones de sustitución nucleofílica, donde el átomo de nitrógeno se puede reemplazar por otros nucleófilos en condiciones adecuadas.
Condensación: El compuesto puede participar en reacciones de condensación con aldehídos o cetonas para formar iminas o enamines.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen catalizadores ácidos o básicos, solventes como diclorometano o etanol, y control de temperatura para optimizar las velocidades de reacción y los rendimientos. Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados.
Aplicaciones Científicas De Investigación
1-(5-Metil-6-morfolinopiridin-3-il)etanol tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas y como ligando en química de coordinación.
Biología: El compuesto se estudia por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se está investigando para explorar su potencial como intermedio farmacéutico y su papel en el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos especiales y como precursor en la síntesis de agroquímicos y otros productos industriales.
Mecanismo De Acción
El mecanismo de acción de 1-(5-Metil-6-morfolinopiridin-3-il)etanol implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Por ejemplo, puede inhibir la actividad de ciertas enzimas involucradas en las vías metabólicas, lo que lleva a la acumulación o agotamiento de metabolitos específicos. Los objetivos moleculares y las vías exactas involucradas dependen de la aplicación específica y el contexto de su uso.
Comparación Con Compuestos Similares
1-(5-Metil-6-morfolinopiridin-3-il)etanol se puede comparar con otros compuestos similares, como:
1-(5-Metil-6-morfolinopiridin-3-il)etanamina: Este compuesto tiene un grupo amino en lugar de una parte etanol, lo que lleva a diferentes propiedades químicas y biológicas.
1-(5-Metil-6-morfolinopiridin-3-il)etanona:
1-(5-Metil-6-morfolinopiridin-3-il)ácido etanoico: Este compuesto tiene un grupo ácido carboxílico en lugar de una parte etanol, lo que influye en su solubilidad y su interacción con los objetivos biológicos.
Propiedades
Fórmula molecular |
C12H18N2O2 |
|---|---|
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
1-(5-methyl-6-morpholin-4-ylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C12H18N2O2/c1-9-7-11(10(2)15)8-13-12(9)14-3-5-16-6-4-14/h7-8,10,15H,3-6H2,1-2H3 |
Clave InChI |
VXDJWAYYNCRNOA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1N2CCOCC2)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Chloro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B11796681.png)




![2-(4-Chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-5-yl)ethanol](/img/structure/B11796710.png)
![5-(4-Fluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11796715.png)




